4-methoxy-2-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14-11-17(23-2)3-4-18(14)25(21,22)19-12-15-5-8-20(9-6-15)16-7-10-24-13-16/h3-4,11,15-16,19H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTNJKNOPVTETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been explored for potential therapeutic uses, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Yield : Chloro and methoxy substituents on the benzene ring (e.g., compound 15, 76–83% yield) correlate with higher yields compared to bulkier or heterocyclic substituents (e.g., 28% yield in chromenyl derivatives) .
Physical State : Lipophilic substituents (e.g., thiophene, tetrahydrofuran) favor oily products, while polar groups (e.g., methoxy, chloro) produce solids .
Bioactivity Clues : Compound 17 (5-chloro-2-methoxy) and related analogs in were designed as α₁A/α₁D-adrenergic receptor antagonists, suggesting that the target compound’s methoxy and tetrahydrofuran groups may enhance selectivity for similar targets .
Pharmacological Potential
- α₁-Adrenergic Antagonism: Compounds with trifluoroethoxy-phenoxy groups () showed uroselectivity due to sulfonamide interactions with hydrophobic receptor pockets .
- Kinase Inhibition : Chromenyl-sulfonamide hybrids () demonstrated kinase inhibitory activity, suggesting the target compound’s tetrahydrofuran group could modulate similar pathways .
Biological Activity
4-Methoxy-2-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a methoxy group, a sulfonamide moiety, and a piperidine ring with a tetrahydrofuran substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure
The molecular formula of this compound is , and its IUPAC name reflects its intricate structure. The presence of multiple functional groups contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The interaction with pathways such as the MAPK/ERK pathway may play a role in its antitumor effects.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Pharmacological Profile
The pharmacological profile of this compound is characterized by:
- Selectivity : Potential selectivity towards cancerous cells while sparing normal cells, as indicated by differential cytotoxicity studies.
- Bioavailability : Preliminary assessments suggest favorable oral bioavailability, making it a candidate for further development as an oral therapeutic agent.
Q & A
Q. Basic
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine substitution patterns and tetrahydrofuran stereochemistry) .
- X-ray Crystallography: Resolves spatial arrangement of the sulfonamide group relative to the tetrahydrofuran-piperidine scaffold .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₆N₂O₄S: 366.16; observed: 366.15 ± 0.01) .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in piperidine functionalization steps (yield increases from 50% to 75% with 5 mol% catalyst loading) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
- Temperature Control: Lowering reaction temperatures (0–5°C) during sulfonylation minimizes hydrolysis of reactive intermediates .
How to resolve contradictory solubility data in aqueous vs. organic media?
Q. Advanced
- pH-Dependent Solubility: Adjusting pH to 6–7 enhances aqueous solubility (logP = 2.1 at pH 7 vs. logP = 3.8 at pH 2) due to sulfonamide protonation .
- Co-Solvent Systems: Use 10–20% DMSO in buffered solutions to stabilize the compound in biological assays .
- Validation: Compare HPLC retention times under varying solvent conditions (e.g., acetonitrile/water gradients) .
How to develop a robust analytical method for detecting this compound in environmental matrices?
Q. Advanced
- Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges (recovery >85%) pre-concentrates the compound from wastewater .
- LC-MS Parameters:
- Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile gradient.
- Detection: MRM transitions m/z 366 → 212 (CE = 25 eV) .
Validation: Spike-and-recovery tests in sludge matrices show 78–92% accuracy at 1–100 ng/L .
What structural analogs inform structure-activity relationship (SAR) studies?
Q. Advanced
- Piperidine Modifications: Replacing tetrahydrofuran-3-yl with morpholine (e.g., 4-methoxy-N-(morpholin-4-ylmethyl)benzenesulfonamide) reduces logP by 0.3 units but decreases target binding affinity by 40% .
- Sulfonamide Substitution: Fluorination at the benzene ring (e.g., 4-fluoro-2-methyl analogs) enhances metabolic stability (t₁/₂ increases from 2.1 h to 4.5 h in microsomal assays) .
- Key Data: IC₅₀ values against enzymatic targets vary by >10-fold across analogs, highlighting the critical role of tetrahydrofuran-piperidine spatial orientation .
How to design stability studies under physiological conditions?
Q. Advanced
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 h; monitor degradation via HPLC (≤5% degradation at 72 h indicates robustness) .
- Photostability: Expose to UV light (320–400 nm) for 48 h; >90% recovery under amber glass vs. 75% in clear vials .
- Oxidative Stress: Test in 0.1% H₂O₂; sulfonamide oxidation products identified via LC-MS/MS fragmentation .
What computational methods predict binding modes with biological targets?
Q. Advanced
- Docking Simulations: Use Schrödinger Suite to model interactions with GPCRs (e.g., piperidine nitrogen forms H-bonds with Asp3.32 residue) .
- MD Simulations: 100-ns trajectories reveal stable binding of the tetrahydrofuran group in hydrophobic pockets (RMSD < 2.0 Å) .
- Free Energy Calculations: MM-GBSA predicts ΔGbind = −9.8 kcal/mol, correlating with experimental IC₅₀ = 120 nM .
How to troubleshoot low reproducibility in biological assays?
Q. Advanced
- Compound Purity: Ensure >95% purity via orthogonal methods (HPLC, NMR) to exclude batch-to-batch variability .
- Solvent Residues: Test for residual DMF or TFA (limit: <50 ppm via GC-MS) to avoid off-target effects .
- Cell Line Validation: Use CRISPR-edited controls to confirm target specificity (e.g., KO models reduce false positives by 60%) .
What strategies mitigate toxicity in preclinical studies?
Q. Advanced
- Metabolic Profiling: Identify hepatotoxic metabolites (e.g., sulfone derivatives) using human liver microsomes .
- Prodrug Design: Mask the sulfonamide group with ester linkers, improving bioavailability (AUC increases 3-fold in rat models) .
- Dose Optimization: MTD studies in rodents suggest 50 mg/kg/day as a safe threshold for chronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
